molecular formula C18H21FN4OS B2964921 2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone CAS No. 2380068-20-0

2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

Cat. No. B2964921
CAS RN: 2380068-20-0
M. Wt: 360.45
InChI Key: FZPRTDXTKZVCBH-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.

Mechanism of Action

The exact mechanism of action of 2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act as a modulator of various cellular signaling pathways. This compound has been shown to interact with a range of receptors and enzymes, including G protein-coupled receptors, ion channels, and protein kinases, and may also affect various intracellular signaling pathways.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models, suggesting potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone in lab experiments is its versatility as a pharmacological tool. This compound can be used to investigate a range of cellular targets and signaling pathways, making it a valuable tool for studying various aspects of cellular and molecular biology. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone. One area of interest is the development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity. Another area of interest is the use of this compound in the development of new therapeutics for various neurological and psychiatric disorders, based on its anticonvulsant and anxiolytic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone involves several steps, including the reaction of 4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine with benzyl chloride to form the intermediate benzyl 4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate. This intermediate is then reacted with 2-chloroacetophenone and potassium carbonate to yield the final product.

Scientific Research Applications

2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has a range of potential applications in scientific research. One of its primary uses is as a pharmacological tool for investigating the mechanisms of action of various drugs and compounds. This compound has been shown to interact with a range of cellular targets, including receptors, enzymes, and ion channels, making it a versatile tool for studying various aspects of cellular signaling and regulation.

properties

IUPAC Name

2-benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4OS/c1-14-17(19)18(21-13-20-14)23-9-7-22(8-10-23)16(24)12-25-11-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPRTDXTKZVCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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